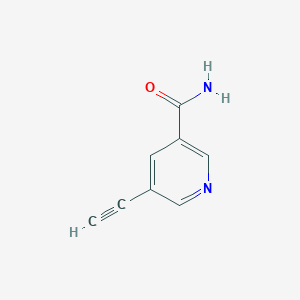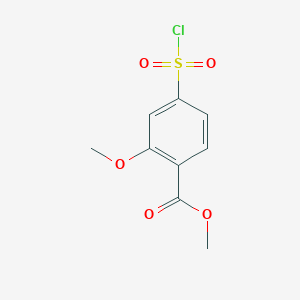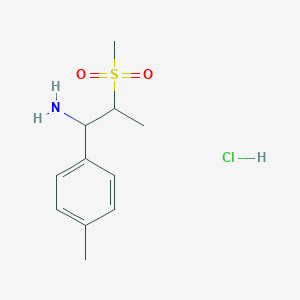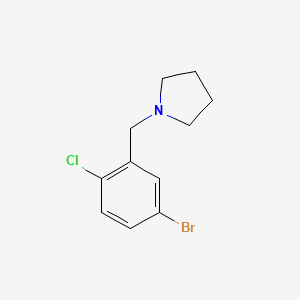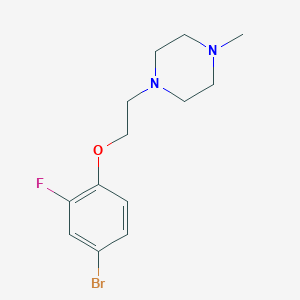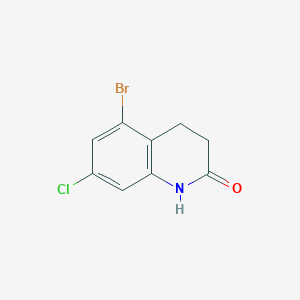
5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one is a research chemical with the molecular formula C9H7BrClNO and a molecular weight of 260.52 . It is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one consists of a tetrahydroquinolinone core with bromine and chlorine substituents .Scientific Research Applications
Synthesis and Catalytic Applications
5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest in the field of synthetic organic chemistry, particularly in the synthesis of dihydropyrimidinones and hydroquinazoline-2,5-diones. An effective catalytic system utilizing 1-methylimidazolium hydrogen sulfate in conjunction with chlorotrimethylsilane has been demonstrated for the one-pot synthesis of these compounds under thermal and solvent-free conditions, offering high yields and highlighting the potential of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one in catalysis and organic synthesis applications (Kefayati, Asghari, & Khanjanian, 2012).
Photochromic Materials
The compound has been used in the synthesis of new photochromic materials. Specifically, the Duff formylation of 5-bromo- or 5-chloro-8-hydroxyquinoline leading to 7-formyl derivatives, which, upon condensation with 2-methyleneindolines or 3H-indolium halides, produce 6′-halo-substituted spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines]. These materials exhibit interesting thermal and photo-induced isomerization properties, making them suitable for application in photochromic devices (Voloshin et al., 2008).
Advanced Drug Delivery Systems
5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one has potential in developing advanced drug delivery systems. A study involving 5-Chloromethyl-1-methyl-2-nitroimidazole and 5-bromoisoquinolin-1-one demonstrated the potential of using the 2-nitroimidazol-5-ylmethyl unit as a general prodrug system for selective drug delivery to hypoxic tissues. This highlights its significance in creating targeted therapies for cancer and other diseases where hypoxia is a critical factor (Parveen, Naughton, Whish, & Threadgill, 1999).
Safety And Hazards
properties
IUPAC Name |
5-bromo-7-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUMFSKXEHZBTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



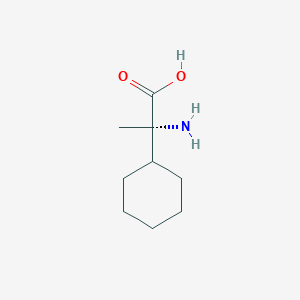
![2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1528972.png)
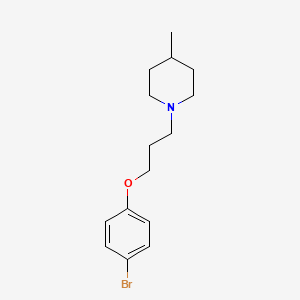
![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B1528979.png)


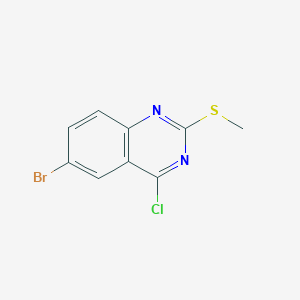

![8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol](/img/structure/B1528986.png)
